molecular formula C6H3FIN3 B2703210 6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine CAS No. 1036762-16-9

6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine

Cat. No.: B2703210
CAS No.: 1036762-16-9
M. Wt: 263.014
InChI Key: UBOYYBPUOFRMPK-UHFFFAOYSA-N
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Description

6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They have also been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It is known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, which are influenced by electron-donating groups at position 7 on the fused ring . These properties may play a role in the compound’s interaction with its targets.

Biochemical Pathways

It is known that pyrazolo[1,5-a]pyrimidines can inhibit protein kinases , which play a crucial role in cellular signaling processes. This suggests that the compound may affect pathways related to cell growth, differentiation, migration, and metabolism.

Pharmacokinetics

It is known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties , which may influence their bioavailability.

Result of Action

It is known that pyrazolo[1,5-a]pyrimidines can inhibit protein kinases , suggesting that the compound may have an effect on cell growth, differentiation, migration, and metabolism.

Action Environment

It is known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties , suggesting that environmental factors such as light and temperature may influence their behavior.

Preparation Methods

The synthesis of 6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common method involves the use of fluorinated and iodinated reagents to introduce the fluoro and iodo substituents at the desired positions on the pyrazolo[1,5-a]pyrimidine scaffold . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its electronic properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex structures.

Comparison with Similar Compounds

6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family:

Properties

IUPAC Name

6-fluoro-3-iodopyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FIN3/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOYYBPUOFRMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036762-16-9
Record name 6-fluoro-3-iodopyrazolo[1,5-a]pyrimidine
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